molecular formula C17H18O3 B1165899 Pentaerythritol tetraricinoleate CAS No. 126-56-7

Pentaerythritol tetraricinoleate

Cat. No.: B1165899
CAS No.: 126-56-7
InChI Key:
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Description

Pentaerythritol tetraricinoleate is a derivative of pentaerythritol, which is an organic compound classified as a polyol . Pentaerythritol is a building block for the synthesis and production of explosives, plastics, paints, appliances, cosmetics, and many other commercial products .

Scientific Research Applications

  • Vasoprotective Activities in Experimental Atherosclerosis : Pentaerythritol tetranitrate, a metabolite of Pentaerythritol tetraricinoleate, has vasoprotective activities and reduces vascular oxidant stress through an NO-dependent pathway, contributing to its potential in treating atherosclerosis (Kojda, Hacker, & Noack, 1998).

  • Reducing Blood Pressure in Offspring : Maternal treatment of hypertensive rats with Pentaerythritol tetranitrate leads to a persistent reduction in blood pressure and improved vascular function in female offspring, suggesting its role in perinatal programming and potential applications in hypertension management (Wu et al., 2015).

  • Thermal Energy Storage Applications : The study of Pentaerythritol with alumina nano additives revealed its suitability for thermal energy storage, highlighting its potential in energy conservation and management (VenkitarajK et al., 2017).

  • Kinetic and Thermodynamic Analysis in Energetic Materials : Pentaerythritol tetranitrate's role in energetic materials is explored through its kinetic and thermodynamic properties, contributing to our understanding of its performance in industrial applications (Burnham et al., 2009).

  • Study in Explosive Materials : Its use as a secondary explosive is extensively researched, providing insights into shock initiation and energy propagation in energetic materials (Ostrander et al., 2017).

  • Environmental Remediation : Pentaerythritol tetranitrate degradation by granular iron is studied for its potential in remediation of contaminated water, emphasizing its environmental applications (Zhuang, Gui, & Gillham, 2008).

Properties

IUPAC Name

[3-[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy-2,2-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxymethyl]propyl] (Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H140O12/c1-5-9-13-41-53-69(78)57-45-33-25-17-21-29-37-49-61-73(82)86-65-77(66-87-74(83)62-50-38-30-22-18-26-34-46-58-70(79)54-42-14-10-6-2,67-88-75(84)63-51-39-31-23-19-27-35-47-59-71(80)55-43-15-11-7-3)68-89-76(85)64-52-40-32-24-20-28-36-48-60-72(81)56-44-16-12-8-4/h33-36,45-48,69-72,78-81H,5-32,37-44,49-68H2,1-4H3/b45-33-,46-34-,47-35-,48-36-/t69-,70-,71-,72-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVYFKFSOXILIY-CAQZLJARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)(COC(=O)CCCCCCCC=CCC(CCCCCC)O)COC(=O)CCCCCCCC=CCC(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)(COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H140O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101101733
Record name 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1257.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126-56-7
Record name 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Octadecenoic acid, 12-hydroxy-, 2,2-bis[[(12-hydroxy-1-oxo-9-octadecenyl)oxy]methyl]-1,3-propanediyl ester, [R-[R*,R*,R*,R*-(all-Z)]]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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